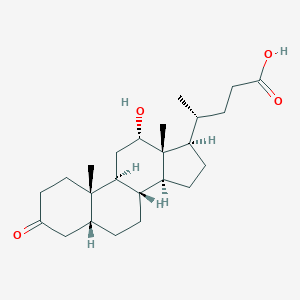

3-Oxo deoxycholic acid

Description

Propriétés

IUPAC Name |

(4R)-4-[(5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-15,17-21,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUMZOAFCDOTRW-OVEHVULHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-01-7 | |

| Record name | (5β,12α)-12-Hydroxy-3-oxocholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4185-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004185017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-OXODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID36RLU01B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12alpha-hydroxy-3-oxo-5beta-cholan-24-oic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 3-Oxo Deoxycholic Acid in Gut Microbiota Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The gut microbiota plays a profound role in host physiology, largely through the metabolic transformation of primary bile acids into a complex pool of secondary bile acids. Among these, 3-Oxo deoxycholic acid (3-Oxo-DCA) emerges as a critical metabolic intermediate, orchestrating the flux of deoxycholic acid (DCA) through various transformative pathways. This technical guide provides an in-depth exploration of the function of 3-Oxo-DCA in gut microbiota metabolism, detailing its enzymatic production and conversion, its influence on key host signaling pathways, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

The enterohepatic circulation of bile acids is a dynamic system heavily influenced by the metabolic activities of the gut microbiota. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver and are subsequently metabolized by intestinal bacteria into a diverse array of secondary bile acids. These microbially-derived bile acids act as signaling molecules, modulating host metabolism and immune responses. 3-Oxo-DCA, a ketone derivative of the secondary bile acid DCA, is a key node in this metabolic network. It is formed through the oxidation of the 3α-hydroxyl group of DCA and serves as a precursor for the synthesis of other significant secondary bile acids, including iso-DCA and allo-DCA. Understanding the metabolic fate and signaling functions of 3-Oxo-DCA is crucial for deciphering the complex interplay between the gut microbiota and host health.

Enzymatic Production and Conversion of 3-Oxo-DCA

The transformation of DCA to 3-Oxo-DCA and its subsequent conversion are primarily mediated by a class of microbial enzymes known as hydroxysteroid dehydrogenases (HSDHs).

Production of 3-Oxo-DCA

The formation of 3-Oxo-DCA from DCA is catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSDH) , an enzyme expressed by a variety of gut bacteria. This oxidation reaction is a critical step in the epimerization of DCA.

Conversion of 3-Oxo-DCA

3-Oxo-DCA is a transient intermediate that can be further metabolized by other microbial enzymes, leading to the formation of stereoisomers of DCA:

-

iso-Deoxycholic Acid (iso-DCA): 3-Oxo-DCA can be reduced by 3β-hydroxysteroid dehydrogenase (3β-HSDH) to form iso-DCA (3β,12α-dihydroxy-5β-cholan-24-oic acid).

-

allo-Deoxycholic Acid (allo-DCA): In some bacterial species, 3-Oxo-DCA can be a substrate for enzymes that lead to the formation of allo-DCA, which has a different stereochemistry at the A/B ring junction.

The balance of these enzymatic activities within the gut microbiome dictates the local concentrations of these various secondary bile acids, each with potentially distinct biological activities.

Quantitative Data on Enzymatic Conversions and Receptor Interactions

The following tables summarize the available quantitative data on the enzymatic conversion of bile acids and their interactions with host nuclear receptors. While specific kinetic data for 3-Oxo-DCA with many of these enzymes and receptors are still under investigation, data for structurally related bile acids provide valuable insights.

| Bile Acid | Receptor | Assay Type | Parameter | Value | Reference |

| Deoxycholic Acid (DCA) | FXR | Luciferase Reporter Assay | EC50 | ~47 µM | [1] |

| Chenodeoxycholic Acid (CDCA) | FXR | Luciferase Reporter Assay | EC50 | ~17-29 µM | [1] |

| GW4064 (Synthetic) | FXR | Luciferase Reporter Assay | EC50 | ~3 nM | [1] |

| Guggulsterone (Natural) | FXR | TR-FRET Co-activator Assay | IC50 | ~12-25 µM | [1] |

| 3-oxo-Lithocholic Acid (3-oxo-LCA) | RORγt | Microscale Thermophoresis | Kd | 130 nM |

Table 1: Quantitative data on bile acid interactions with Farnesoid X Receptor (FXR) and Retinoid-related Orphan Receptor Gamma t (RORγt).

Experimental Protocols

A detailed understanding of the function of 3-Oxo-DCA necessitates robust experimental methodologies. This section outlines key protocols for studying its metabolism and signaling effects.

3α-Hydroxysteroid Dehydrogenase (3α-HSDH) Enzyme Assay

This assay measures the activity of 3α-HSDH in converting a bile acid substrate, which can be adapted to study the formation of 3-Oxo-DCA from DCA.

Principle: The oxidation of the 3α-hydroxyl group of a bile acid by 3α-HSDH is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified 3α-HSDH enzyme

-

Deoxycholic acid (DCA) substrate

-

NAD+

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and DCA in a cuvette.

-

Initiate the reaction by adding a known amount of purified 3α-HSDH.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Farnesoid X Receptor (FXR) Luciferase Reporter Gene Assay

This cell-based assay is used to determine if 3-Oxo-DCA can activate or inhibit the transcriptional activity of FXR.

Principle: Cells are co-transfected with an expression vector for FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive element (FXRE). Activation of FXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293T cells (or other suitable cell line)

-

FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Transfection reagent

-

3-Oxo-DCA

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of 3-Oxo-DCA. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of 3-Oxo-DCA.

Takeda G-protein coupled Receptor 5 (TGR5) cAMP Assay

This assay determines if 3-Oxo-DCA can activate TGR5, a G-protein coupled receptor, by measuring the downstream production of cyclic AMP (cAMP).

Principle: Activation of TGR5 by a ligand stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. The concentration of cAMP is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.

Materials:

-

Cells expressing TGR5 (e.g., transfected HEK293 cells)

-

3-Oxo-DCA

-

Known TGR5 agonist (e.g., oleanolic acid) as a positive control

-

cAMP assay kit (e.g., ELISA-based)

-

Cell lysis buffer

Procedure:

-

Plate TGR5-expressing cells in a 96-well plate.

-

Treat the cells with different concentrations of 3-Oxo-DCA for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a cAMP assay kit following the manufacturer's protocol.

-

Generate a dose-response curve to determine the EC50 of 3-Oxo-DCA for TGR5 activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways involving 3-Oxo-DCA, as well as a typical experimental workflow for its analysis.

Gut Microbiota Bile Acid Metabolism

References

The Crossroads of Microbial Metabolism: 3-Oxo Deoxycholic Acid's Pivotal Role in Secondary Bile Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary bile acids, microbial metabolites derived from host primary bile acids, are increasingly recognized as critical signaling molecules in maintaining gut homeostasis and influencing host physiology. The transformation of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), into the secondary bile acids, deoxycholic acid (DCA) and lithocholic acid (LCA), respectively, is a complex multi-step process orchestrated by a select group of gut bacteria. A key, yet often overlooked, intermediate in this pathway is 3-Oxo deoxycholic acid (3-Oxo-DCA). This technical guide provides a comprehensive overview of the role of 3-Oxo-DCA in secondary bile acid synthesis, detailing the enzymatic pathways, quantitative data, and experimental protocols relevant to its study.

The Central Role of 3-Oxo-DCA in the 7α-Dehydroxylation Pathway

The conversion of CA to DCA is primarily carried out by a specialized group of anaerobic bacteria, most notably Clostridium scindens, which possess the bile acid inducible (bai) operon. This multi-enzyme pathway, known as 7α-dehydroxylation, involves a series of oxidation and reduction reactions. 3-Oxo-DCA emerges as a critical intermediate in the reductive arm of this pathway.

The generally accepted pathway begins with the oxidation of the 3α-hydroxyl group of CA, followed by the removal of the 7α-hydroxyl group, and subsequent reduction steps to yield DCA.[1]

Signaling Pathways and Logical Relationships

The synthesis of DCA from CA is a highly regulated and sequential process. The following diagram illustrates the core enzymatic steps leading to and from 3-Oxo-DCA.

Quantitative Data on 3-Oxo-DCA and Related Bile Acids

The concentration of 3-Oxo-DCA and other bile acids can vary significantly depending on the host species, diet, and gut microbiota composition. The following tables summarize available quantitative data from human fecal samples.

| Bile Acid | Mean Concentration (pmol/mg stool) | Standard Deviation | Reference |

| Deoxycholic Acid (DCA) | Lower in dogs with chronic enteropathy | - | [2] |

| 3-Oxo-Deoxycholic Acid (3-Oxo-DCA) | Lower in dogs with chronic enteropathy | - | [2] |

| 12-Oxo-Lithocholic Acid | Lower in dogs with chronic enteropathy | - | [2] |

Table 1: Fecal Bile Acid Concentrations in a Study on Dogs with Chronic Enteropathy. [2]

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| BaiA2 | 3-Oxo-DCA | - | - | [3] |

| BaiCD | 3-Oxo-Δ4,5-dehydro-DCA | - | - | [4] |

| BaiH | 3-Oxo-Δ4,5,6,7-didehydro-DCA | - | - | [4] |

Table 2: Enzyme Kinetic Parameters for Key Enzymes in the DCA Synthesis Pathway.

Experimental Protocols

Accurate quantification and functional characterization of 3-Oxo-DCA and the enzymes involved in its metabolism are crucial for understanding its role in secondary bile acid synthesis. Below are detailed methodologies for key experiments.

Experimental Workflow for Bile Acid Analysis

The following diagram outlines a typical workflow for the extraction and analysis of bile acids from fecal samples.

Detailed Methodology for Fecal Bile Acid Extraction for LC-MS/MS Analysis

Materials:

-

Frozen fecal samples

-

Methanol (LC-MS grade)

-

Ultrapure water

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Sonicator bath

-

Refrigerated centrifuge

-

Syringe filters (0.22 µm, PVDF or PTFE)

-

HPLC vials with inserts

Protocol:

-

Weigh approximately 100-200 mg of frozen fecal sample into a pre-weighed 2 mL microcentrifuge tube.[5]

-

Add 1 mL of ice-cold methanol:water (1:1, v/v) containing 0.1% formic acid to the tube.[5]

-

Vortex the mixture vigorously for 2-5 minutes to ensure thorough homogenization.[5]

-

Sonicate the sample in a sonicator bath for 10-15 minutes to enhance extraction efficiency.[5]

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet solid debris.[5]

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[5]

-

The sample is now ready for LC-MS/MS analysis.

Anaerobic Cultivation of Clostridium scindens

Materials:

-

Clostridium scindens strain (e.g., ATCC 35704)

-

Brain Heart Infusion (BHI) broth supplemented with 0.1% L-cysteine and 0.5% yeast extract

-

Anaerobic chamber or jars with gas-generating sachets (e.g., GasPak™)

-

Sterile culture tubes or flasks

-

Incubator at 37°C

Protocol:

-

Prepare the supplemented BHI medium and sterilize by autoclaving.

-

Transfer the sterile medium to an anaerobic chamber at least 24 hours prior to inoculation to ensure complete anaerobiosis.

-

Inoculate the medium with a fresh culture of Clostridium scindens.

-

Incubate the culture at 37°C under anaerobic conditions.[6]

-

Monitor growth by measuring optical density at 600 nm (OD600).

Resting Cell Assay for 3-Oxo-DCA Metabolism

Materials:

-

Mid-log phase culture of E. coli expressing the desired bile acid metabolizing enzyme (e.g., BaiA)

-

Phosphate buffered saline (PBS), pH 7.4, degassed and pre-reduced

-

3-Oxo-DCA substrate solution

-

Anaerobic chamber or glove box

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Protocol:

-

Grow the recombinant E. coli strain to mid-log phase (OD600 ≈ 0.6-0.8) under appropriate antibiotic selection.

-

Induce protein expression according to the specific vector system (e.g., with IPTG).

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with anaerobic PBS.

-

Resuspend the cell pellet in a small volume of anaerobic PBS to the desired cell density.

-

Transfer the cell suspension to an anaerobic chamber.

-

Initiate the reaction by adding the 3-Oxo-DCA substrate to the cell suspension.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the quenched samples to pellet the cells and collect the supernatant for LC-MS/MS analysis of substrate depletion and product formation.

Conclusion

This compound is a central intermediate in the microbial synthesis of the secondary bile acid deoxycholic acid. Its formation and subsequent reduction are critical steps in the multi-enzyme 7α-dehydroxylation pathway. Understanding the regulation of the enzymes that metabolize 3-Oxo-DCA, and the factors influencing its concentration in the gut, is essential for elucidating the complex interplay between the gut microbiota and host bile acid signaling. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate role of 3-Oxo-DCA in health and disease, paving the way for potential therapeutic interventions targeting the gut-liver axis.

References

3-Oxo Deoxycholic Acid: A Key Metabolite in the Gut-Liver Axis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycholic acid (DCA), a prominent secondary bile acid, is a product of the metabolic activity of the gut microbiota on the primary bile acid, cholic acid.[1][2] Within the complex chemical landscape of the gut, DCA can undergo further biotransformation, leading to the formation of various metabolites. Among these, 3-Oxo deoxycholic acid (3-Oxo-DCA) emerges as a significant intermediate, generated through the oxidation of the 3α-hydroxyl group of deoxycholic acid.[2][3] This conversion is primarily catalyzed by hydroxysteroid dehydrogenases (HSDs) expressed by a range of gut bacteria. The formation of 3-Oxo-DCA is a critical node in the intricate network of bile acid metabolism, influencing the overall bile acid pool and exerting biological effects through its interactions with host receptors, such as the farnesoid X receptor (FXR). This technical guide provides a comprehensive overview of 3-Oxo-DCA, detailing its biosynthesis, physiological concentrations, the enzymes involved, and its role in cellular signaling. Furthermore, it offers detailed experimental protocols for its study and quantification.

Biochemical Formation of this compound

The transformation of deoxycholic acid to 3-Oxo-deoxycholic acid is a key metabolic function of the gut microbiome. This reaction is an oxidation step, specifically targeting the hydroxyl group at the C-3 position of the steroid nucleus of DCA.

Enzymatic Reaction:

The primary enzymes responsible for this conversion are 3α-hydroxysteroid dehydrogenases (3α-HSDs) .[4] These enzymes are produced by various gut bacteria, most notably species from the Clostridium genus, such as Clostridium perfringens.[3] The reaction involves the transfer of a hydride from the 3α-hydroxyl group of DCA to an acceptor molecule, typically NAD⁺, resulting in the formation of a ketone group at the C-3 position and the production of NADH.

Deoxycholic acid + NAD⁺ ⇌ this compound + NADH + H⁺

This reaction is reversible, and the direction is dependent on the cellular redox state (NAD⁺/NADH ratio) and the presence of other bile acid metabolizing enzymes.

Involved Microorganisms:

Several species of gut bacteria have been identified as possessing the enzymatic machinery to produce 3-Oxo-DCA from DCA. Key among these are:

These bacteria play a crucial role in shaping the composition of the secondary bile acid pool in the gut.

Quantitative Data

Understanding the physiological concentrations of 3-Oxo-DCA and the kinetic properties of the enzymes involved in its formation is crucial for assessing its biological significance.

Table 1: Concentration of this compound in Biological Samples

| Biological Matrix | Species | Concentration Range | Analytical Method | Reference(s) |

| Feces | Human | ~µg/g wet feces | LC-MS/MS | [6] |

| Feces | Dog | Lower in chronic enteropathy | LC-MS/MS | [7] |

Table 2: Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenase with Deoxycholic Acid

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Coenzyme | Reference(s) |

| Pseudomonas testosteroni | Deoxycholic acid | Varies | Not specified | NAD⁺ | [8][9] |

| Clostridium perfringens | Deoxycholic acid | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

The study of 3-Oxo-DCA formation and its biological effects requires specific experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Fermentation of Deoxycholic Acid with Gut Microbiota

This protocol allows for the investigation of DCA metabolism by a complex gut microbial community or by isolated bacterial strains.

Materials:

-

Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

-

Sterile anaerobic culture tubes or a 96-well plate

-

Basal Yeast Casitone Fatty Acids (bYCFA) medium or other suitable anaerobic growth medium

-

Deoxycholic acid (DCA) stock solution (sterile, anaerobic)

-

Fresh or frozen fecal samples (from human or animal donors)

-

Phosphate-buffered saline (PBS), anaerobic

-

Acetonitrile (B52724), ice-cold

-

Centrifuge

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh or thawed fecal sample in anaerobic PBS to create a fecal slurry (e.g., 10% w/v).[10]

-

Inoculation: Inoculate the anaerobic growth medium with the fecal slurry (e.g., 1% v/v).[10] For studies with isolated strains, inoculate the medium with a pure culture.

-

Substrate Addition: Add DCA stock solution to the cultures to a final desired concentration (e.g., 50-100 µM). Include a control group without added DCA.

-

Incubation: Incubate the cultures anaerobically at 37°C for a specified time course (e.g., 0, 6, 12, 24, 48 hours).[11]

-

Sample Collection and Quenching: At each time point, collect an aliquot of the culture and immediately quench the metabolic activity by adding 2-4 volumes of ice-cold acetonitrile.[11]

-

Cell Lysis and Extraction: Vortex the samples vigorously and/or sonicate to lyse the bacterial cells and extract the bile acids.[11]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[11]

-

Supernatant Collection: Carefully collect the supernatant for subsequent LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of 3-Oxo-DCA in biological samples.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reversed-phase HPLC column (e.g., Ascentis® Express C18)

-

Mobile phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid

-

Mobile phase B: Methanol with 5 mM ammonium acetate and 0.012% formic acid

-

3-Oxo-deoxycholic acid analytical standard

-

Deuterated internal standards (e.g., DCA-d4)

-

Sample extracts from Protocol 1 or other biological matrices (serum, feces)

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile containing the internal standard to the sample. Vortex and centrifuge to pellet the proteins. Collect the supernatant.[12][13]

-

Fecal Extracts: The supernatant from Protocol 1 can be directly used after appropriate dilution.

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Use a gradient elution to separate the bile acids. A typical gradient might start at a lower percentage of mobile phase B and ramp up to a high percentage to elute the more hydrophobic compounds.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for 3-Oxo-DCA will need to be optimized but will be based on its molecular weight (390.5 g/mol ).

-

Precursor ion: m/z 389.3 (for [M-H]⁻)

-

Product ions: To be determined by fragmentation analysis.

-

-

Quantification:

-

Generate a calibration curve using the 3-Oxo-DCA analytical standard.

-

Quantify the concentration of 3-Oxo-DCA in the samples by comparing its peak area to that of the internal standard and the calibration curve.[14]

-

Signaling Pathways and Biological Roles

3-Oxo-DCA, as a metabolite of DCA, is implicated in the modulation of host signaling pathways that are responsive to bile acids.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[15][16] Deoxycholic acid is a known FXR antagonist.[17] The biological activity of 3-Oxo-DCA in relation to FXR is an area of active research. It is plausible that 3-Oxo-DCA, due to its structural similarity to DCA, may also interact with FXR, potentially modulating its activity and the expression of its target genes. The conversion of DCA to 3-Oxo-DCA could represent a mechanism by which the gut microbiota fine-tunes FXR signaling in the gut and liver.

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that is activated by various bile acids, leading to downstream signaling cascades that influence inflammation, energy metabolism, and intestinal motility.[18][19][20] While the direct interaction of 3-Oxo-DCA with TGR5 has not been extensively characterized, its precursor, DCA, is a known TGR5 agonist. The formation of 3-Oxo-DCA could alter the affinity for TGR5, thereby modifying its signaling output.

Mandatory Visualizations

Diagram 1: Metabolic Pathway of this compound Formation

References

- 1. FXR, a target for different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Determination of kinetic parameters for 3α-hydroxysteroid dehydrogenase using the five major bile acids and their conjugates as substrates and correlation with their structure and solubility - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. 3Alpha-hydroxysteroid dehydrogenase from Pseudomonas testosteroni: kinetic properties with NAD and its thionicotinamide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. biorxiv.org [biorxiv.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. medpace.com [medpace.com]

- 14. agilent.com [agilent.com]

- 15. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 16. Regulation of FXR transcriptional activity in health and disease: Emerging roles of FXR cofactors and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of FXR in regulating bile acid homeostasis and relevance for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Discovery and Biosynthesis of 3-Oxo Deoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo deoxycholic acid (3-oxo-DCA) is a keto-bile acid intermediate in the metabolic pathways of bile acids. It is formed during the biosynthesis of secondary bile acids by the gut microbiota and is also an intermediate in the hepatic synthesis of bile acids. As a key metabolic nodal point, the study of 3-oxo-DCA provides critical insights into liver function, gut microbiome activity, and the overall regulation of cholesterol homeostasis. Dysregulation of its metabolic pathway has been implicated in various pathological conditions, making it a molecule of significant interest for researchers in drug development and metabolic diseases. This technical guide provides an in-depth overview of the discovery and biosynthesis of 3-oxo-deoxycholic acid, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery of this compound

The discovery of this compound is intertwined with the broader history of bile acid research, which dates back to the 19th century. While a singular "discovery" paper for 3-oxo-DCA is not readily apparent in historical literature, its existence was inferred and later confirmed through the elucidation of bile acid metabolic pathways. Early research focused on the primary bile acids, cholic acid and chenodeoxycholic acid. It was the investigation into the bacterial modification of these primary bile acids in the gut that led to the identification of a variety of intermediate and secondary bile acids[1].

The transformation of deoxycholic acid by intestinal bacteria, such as Clostridium perfringens, was shown to involve oxidation at the 3-position, leading to the formation of this compound[2]. Further evidence for its role as an intermediate came from studies on the intestinal formation of deoxycholic acid from cholic acid in humans, which suggested the involvement of a 3-oxo-Δ4-steroid intermediate[3]. The formal identification and characterization of 3-oxo-DCA were ultimately achieved through chemical synthesis and advanced analytical techniques like mass spectrometry, which allowed for its definitive detection in biological samples[2][4].

Biosynthesis of this compound

The biosynthesis of this compound occurs through two primary routes: as an intermediate in the hepatic synthesis of bile acids and as a product of microbial metabolism in the intestine.

Hepatic Biosynthesis

In the liver, the synthesis of primary bile acids from cholesterol involves a series of enzymatic reactions. 3-oxo intermediates are critical for the formation of the final bile acid structure. The key enzymes involved in the pathways leading to 3-oxo bile acid intermediates are 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and Δ4-3-oxosteroid 5β-reductase (AKR1D1).

-

Role of HSD3B7: This enzyme catalyzes the oxidation and isomerization of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one, a precursor that can be further metabolized[5].

-

Role of AKR1D1: This enzyme, also known as 3-oxo-5β-steroid 4-dehydrogenase, is crucial for the conversion of Δ4-3-oxosteroids into their 5β-reduced forms, a key step in the formation of the cis-A/B ring junction characteristic of major human bile acids. Specifically, it converts 7α-hydroxy-4-cholesten-3-one to 7α-hydroxy-5β-cholestan-3-one[5].

Microbial Biosynthesis in the Gut

The gut microbiota plays a significant role in the metabolism of primary bile acids that enter the intestine. Intestinal bacteria possess a wide array of enzymes that can modify the structure of bile acids, leading to the formation of secondary bile acids. The formation of this compound in the gut is primarily a result of the oxidation of deoxycholic acid by bacterial hydroxysteroid dehydrogenases (HSDHs). This conversion is part of the complex metabolic network of the gut microbiome that influences host physiology[5].

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound biosynthesis and the concentration of related bile acids in human plasma.

Table 1: Kinetic Parameters of Human AKR1D1 with Various Substrates

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) |

| 7α-hydroxycholest-4-en-3-one | 0.8 | - | - |

| Cholest-4-en-3-one | 0.3 | - | - |

| Corticosterone | 2.2 | - | - |

| Epitestosterone | 2.9 | - | - |

| 17β-hydroxyestr-4-en-3-one | 3.0 | - | - |

Data sourced from publicly available information.

Table 2: Concentration of Deoxycholic Acid in Human Plasma

| Population | Sample Type | Mean Concentration (μM) | Notes |

| Healthy Adults | Fasting Plasma | ~0.5 - 2.0 | Concentration can vary based on diet and gut microbiome composition. |

| Postmenopausal women with breast cancer | Fasting Plasma | Significantly higher than controls | A pilot study suggested a 52% higher mean concentration compared to healthy controls.[6] |

Note: Specific concentration data for this compound in human tissues is not widely available in a consolidated format. The data for deoxycholic acid is provided as a reference, as it is the direct precursor for microbial 3-oxo-DCA synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

AKR1D1 (3-oxo-5β-steroid 4-dehydrogenase) Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of AKR1D1 by monitoring the oxidation of NADPH.

Materials:

-

Purified recombinant human AKR1D1

-

Substrate (e.g., 7α-hydroxy-4-cholesten-3-one) dissolved in a suitable organic solvent (e.g., ethanol)

-

NADPH

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and NADPH to a final concentration of 150 μM.

-

Add the purified AKR1D1 enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate to a final concentration of 5-10 μM.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

-

The initial reaction velocity is calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).

-

Enzyme activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal Standard (e.g., deuterated this compound)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

1. Sample Preparation: a. To 100 µL of plasma, add 10 µL of the internal standard solution. b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. c. Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water).

2. LC Separation: a. Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v). d. Use a gradient elution to separate the bile acids. A typical gradient might be:

- 0-2 min: 30% B

- 2-15 min: 30-95% B

- 15-18 min: 95% B

- 18.1-20 min: 30% B e. The flow rate is typically set to 0.3-0.4 mL/min.

3. MS/MS Detection: a. Operate the mass spectrometer in negative electrospray ionization (ESI) mode. b. Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and its internal standard need to be optimized. For 3-oxo-DCA (m/z 389.3), a potential transition could be to a fragment ion corresponding to the loss of water or other characteristic fragments. c. Optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) to maximize signal intensity.

4. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Create a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard. c. Quantify the concentration of this compound in the samples by comparing their peak area ratios to the calibration curve.

Visualizations

The following diagrams illustrate the key biosynthetic pathways and a general experimental workflow for the analysis of this compound.

Caption: Biosynthetic pathways of this compound.

Caption: General workflow for 3-Oxo DCA analysis.

References

- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Mechanism of intestinal formation of deoxycholic acid from cholic acid in humans: evidence for a 3-oxo-delta 4-steroid intermediate. [agris.fao.org]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Production of New Microbially Conjugated Bile Acids by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma deoxycholic acid concentration is elevated in postmenopausal women with newly diagnosed breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Oxo-Deoxycholic Acid Signaling in Liver Disease Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Oxo-deoxycholic acid (3-oxo-DCA) is a secondary bile acid, a metabolite of deoxycholic acid (DCA), formed by intestinal microbiota. While the roles of other secondary bile acids, such as DCA and lithocholic acid (LCA), in liver pathophysiology are increasingly understood, the specific signaling functions of 3-oxo-DCA in the progression of liver disease remain a nascent field of investigation. This technical guide synthesizes the current, albeit limited, understanding of 3-oxo-DCA's potential involvement in liver disease, drawing parallels from its parent compound and other 3-oxo bile acids. The available data suggests a potential immunomodulatory role for 3-oxo-DCA, particularly in the differentiation of T helper 17 (Th17) cells. This guide provides an overview of the knowns and unknowns, presents relevant experimental methodologies, and visualizes potential signaling pathways to stimulate further research into this understudied bile acid metabolite.

Introduction

Secondary bile acids are potent signaling molecules that regulate a multitude of cellular processes in the liver and beyond. Their dysregulation is implicated in the pathogenesis of various liver diseases, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and liver fibrosis. 3-Oxo-deoxycholic acid is a derivative of the well-characterized secondary bile acid DCA, distinguished by the oxidation of the 3-hydroxyl group to a keto group. This structural modification can significantly alter the molecule's signaling properties. This document aims to provide a comprehensive technical overview of the current state of knowledge regarding 3-oxo-DCA signaling in the context of liver disease progression.

Quantitative Data

Direct quantitative data on the effects of 3-oxo-DCA on liver cells is currently scarce in the published literature. The following table summarizes findings on the immunomodulatory effects of 3-oxo-DCA and related 3-oxo bile acids.

| Bile Acid | Target Cell/Pathway | Observed Effect | Concentration/Binding Affinity | Reference |

| 3-Oxo-deoxycholic acid (3-oxo-DCA) | Th17 cell differentiation | Slight inhibition | Binding affinity to RORγt is approximately 20-fold weaker than 3-oxo-LCA. | [1] |

| 3-Oxo-lithocholic acid (3-oxo-LCA) | Th17 cell differentiation | Inhibition | Binds to and inhibits RORγt. | [1] |

| 3-Oxo-cholic acid (3-oxo-CA) | Th17 cell differentiation | Slight inhibition | Binding affinity to RORγt is approximately 20-fold weaker than 3-oxo-LCA. | [1] |

Signaling Pathways

The primary signaling pathway tentatively associated with 3-oxo-DCA is the regulation of immune cell differentiation.

Immunomodulatory Signaling via RORγt

Recent studies suggest that certain gut microbiota-derived bile acid metabolites can modulate the differentiation of Th17 cells by interacting with the nuclear receptor RORγt (Retinoid-related orphan receptor gamma t). Th17 cells are a subset of T helper cells that play a critical role in inflammatory responses. While 3-oxo-lithocholic acid (3-oxo-LCA) has been identified as a potent inhibitor of Th17 differentiation through its binding to RORγt, 3-oxo-DCA exhibits a much weaker interaction.[1] This suggests that at high physiological or pathological concentrations, 3-oxo-DCA might contribute to the modulation of the inflammatory milieu in the liver, albeit to a lesser extent than 3-oxo-LCA.

References

The Dichotomous Role of 3-Oxo Deoxycholic Acid in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary bile acids, metabolic byproducts of gut microbial action on primary bile acids, are increasingly recognized for their significant roles in colorectal cancer (CRC) pathogenesis. Among these, 3-Oxo deoxycholic acid (3-Oxo-DCA) has emerged as a molecule of interest, demonstrating a nuanced and potentially therapeutic role in modulating CRC progression. This technical guide provides an in-depth analysis of the current understanding of 3-Oxo-DCA's function in CRC, focusing on its impact on cell viability, signaling pathways, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. The gut microbiome and its metabolic functions are pivotal in intestinal health and disease. Bile acids, traditionally known for their role in lipid digestion, are now understood to be potent signaling molecules that can influence CRC development. While some secondary bile acids, such as deoxycholic acid (DCA), are considered tumor promoters, recent evidence suggests that other derivatives, including 3-Oxo-DCA and the closely related 3-oxo-lithocholic acid (3-oxo-LCA), may possess anti-cancer properties. These molecules appear to exert their effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in maintaining intestinal homeostasis. This guide will delve into the specifics of 3-Oxo-DCA's interaction with CRC cells and the signaling cascades it modulates.

Quantitative Data Summary

The following table summarizes the quantitative findings on the effects of this compound and related compounds on colorectal cancer cell lines.

| Compound | Cell Line | Assay | Concentration | Effect | Citation |

| 3-Oxo-DCA | HCT116 | Cell Viability (CellTiter-Glo) | Increasing doses | Dose-dependent decrease in cell viability | [1] |

| 3-Oxo-DCA | HCT116 | Cell Growth (Crystal Violet) | 40 µM (48h) | Inhibition of cell growth | [1] |

| 3-Oxo-DCA | HCT116 | Cell Migration (Wound Healing) | 20 µM (24h) | Increased migratory and invasive potential | [1] |

| 3-oxo-LCA | HCT116, CT26, MC38 | Cell Growth | Not specified | Inhibition of cell growth | [2] |

| 3-oxo-LCA | HCT116 | Apoptosis (Annexin V/PI Flow Cytometry) | 20 µM (10h) | Induction of early apoptosis | [3] |

| DCA | SW480 | Apoptosis (Flow Cytometry) | 100 µM | Increased apoptosis rate to 7.2% ± 1.5% | [4] |

| DCA | DLD-1 | Apoptosis (Flow Cytometry) | 100 µM | Increased apoptosis rate to 14.3% ± 0.6% | [4] |

Signaling Pathways

3-Oxo-DCA and its analogue 3-oxo-LCA primarily exert their effects on colorectal cancer cells through the activation of the Farnesoid X Receptor (FXR) signaling pathway. Activation of FXR has been shown to have a tumor-suppressive role in the intestine.

3.1. The 3-Oxo-DCA/LCA-FXR Signaling Axis

The microbial-derived bile acid 3-oxo-LCA has been identified as a potent FXR agonist.[3] The binding of 3-oxo-LCA to FXR initiates a signaling cascade that leads to the transcriptional regulation of key genes involved in apoptosis and cell cycle control. This interaction can restore FXR signaling in cancer cells, which is often suppressed during tumorigenesis.[3] The activation of FXR by 3-oxo-LCA has been shown to induce the expression of pro-apoptotic genes, leading to cancer cell death.[3] Conversely, some bile acids like 7-oxo-DCA act as FXR antagonists, promoting cancer cell growth.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of 3-Oxo-DCA in colorectal cancer.

4.1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted from methodologies used in studies investigating bile acid effects on cancer cell viability.[1]

Objective: To quantify the viability of colorectal cancer cells after treatment with 3-Oxo-DCA.

Materials:

-

Colorectal cancer cell lines (e.g., HCT116, HT29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (3-Oxo-DCA)

-

DMSO (vehicle control)

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed colorectal cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of 3-Oxo-DCA in DMSO. Create a serial dilution of 3-Oxo-DCA in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of 3-Oxo-DCA or vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

4.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[3]

Objective: To quantify the percentage of apoptotic and necrotic cells in a colorectal cancer cell population following treatment with 3-Oxo-DCA.

Materials:

-

Colorectal cancer cell lines

-

Complete cell culture medium

-

This compound (3-Oxo-DCA)

-

DMSO (vehicle control)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3-Oxo-DCA or vehicle control as described in the cell viability assay protocol.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

4.3. Western Blotting for FXR Signaling Pathway

This protocol provides a general framework for analyzing protein expression in the FXR signaling pathway.

Objective: To determine the effect of 3-Oxo-DCA on the expression levels of key proteins in the FXR signaling pathway.

Materials:

-

Treated colorectal cancer cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FXR, anti-SHP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FXR, SHP) and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Conclusion

The emerging evidence on this compound and related microbial bile acid metabolites points towards a complex but potentially beneficial role in the context of colorectal cancer. The activation of the FXR signaling pathway by these compounds presents a promising therapeutic avenue. However, the observation that 3-Oxo-DCA may also enhance cell migration warrants further investigation to fully understand its dichotomous nature. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate interplay between the gut microbiome, bile acid metabolism, and colorectal cancer, ultimately paving the way for novel preventive and therapeutic strategies.

References

Physiological Concentration of 3-Oxo Deoxycholic Acid in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 3-Oxo deoxycholic acid (3-Oxo-DCA), with a focus on its physiological concentrations in humans. 3-Oxo-DCA is a secondary bile acid and a metabolite of deoxycholic acid, formed by the action of intestinal bacteria.[1][2] While its precise physiological roles are still under investigation, emerging evidence suggests its involvement in bile acid signaling pathways that regulate metabolic processes. This guide summarizes available quantitative data, details relevant experimental protocols for its measurement, and illustrates its potential signaling mechanisms.

Quantitative Data on 3-Oxo Bile Acid Concentrations

Direct quantitative data on the physiological concentration of 3-Oxo-deoxycholic acid in healthy humans is limited in the readily available scientific literature. However, data for a closely related group of "3-Oxo-Δ4 bile acids," which includes 7α,12α-dihydroxy-3-oxo-4-cholen-24-oic acid and 7α-hydroxy-3-oxo-4-cholen-24-oic acid, provides valuable insight into the expected physiological range of 3-oxo bile acid species in human serum and urine.

| Biological Matrix | Age Group | Mean Concentration (± SD) | Units | Reference |

| Serum | 1 year (N=5) | 0.01 ± 0.01 | µmol/L | [3] |

| 2 years (N=4) | 0.02 ± 0.01 | µmol/L | [3] | |

| 10–16 years (N=7) | 0.01 ± 0.01 | µmol/L | [3] | |

| Urine | 8 months (N=6) | 0.02 ± 0.03 | µmol/mmol Cr | [3] |

| 1 year (N=20) | 0.05 ± 0.07 | µmol/mmol Cr | [3] | |

| 2 years (N=26) | 0.04 ± 0.04 | µmol/mmol Cr | [3] | |

| 9-14 years (N=5) | 0.01 ± 0.01 | µmol/mmol Cr | [3] |

Note: The data presented is for 3-Oxo-Δ4 bile acids, which are structurally similar to 3-Oxo-deoxycholic acid. These values can be considered indicative of the low physiological concentrations of 3-oxo bile acid metabolites in human circulation and excretion.

Experimental Protocols for the Analysis of 3-Oxo Bile Acids

The quantification of 3-Oxo-DCA and other bile acids in biological matrices is typically performed using mass spectrometry-based methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer high sensitivity and specificity, which are crucial for measuring low-abundance analytes in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used method for the targeted analysis of a broad panel of bile acids, including their 3-oxo metabolites.[4][5][6]

Sample Preparation (Human Plasma/Serum):

-

Protein Precipitation: To 50 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing a mixture of deuterated internal standards.[7]

-

Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Supernatant Transfer and Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol (B129727) in water, prior to injection into the LC-MS/MS system.[5]

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for the separation of bile acids.

-

Mobile Phases: A gradient elution is typically employed using water with a small amount of acid (e.g., formic acid or acetic acid) as mobile phase A and an organic solvent mixture (e.g., acetonitrile/methanol) as mobile phase B.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source, typically in negative ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each bile acid and internal standard to ensure specificity and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for bile acid analysis, often requiring derivatization to increase the volatility of the analytes.[8][9][10]

Sample Preparation and Derivatization:

-

Extraction: Bile acids are extracted from the biological matrix using a suitable organic solvent.

-

Hydrolysis (for conjugated bile acids): Enzymatic or chemical hydrolysis is performed to cleave the glycine (B1666218) and taurine (B1682933) conjugates.

-

Derivatization: The carboxyl and hydroxyl groups of the bile acids are derivatized to increase their volatility for GC analysis. A common two-step derivatization involves:

-

Methylation: The carboxyl group is converted to a methyl ester using a reagent like diazomethane.[10]

-

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

-

-

Oxime Formation (for oxo-bile acids): To prevent the degradation of 3-oxo bile acids during analysis, the keto group is often protected by forming a methoxime derivative using O-methylhydroxylamine hydrochloride before silylation.[8]

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: The instrument can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Signaling Pathways Involving Bile Acids

Bile acids, including their metabolites, are now recognized as important signaling molecules that activate nuclear receptors and G protein-coupled receptors to regulate various metabolic pathways. The primary receptors for bile acids are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[11][12][13][14][15] While the specific interaction of 3-Oxo-DCA with these receptors is not extensively characterized, its structural similarity to other secondary bile acids suggests potential involvement in these signaling cascades.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose homeostasis.[11][15]

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. Its activation by bile acids leads to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling events.[12][16]

References

- 1. caymanchem.com [caymanchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. agilent.com [agilent.com]

- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 7. Liquid Chromatography/Tandem Mass Spectrometry-Based Simultaneous Analysis of 32 Bile Acids in Plasma and Conventional Biomarker-Integrated Diagnostic Screening Model Development for Hepatocellular Carcinoma [mdpi.com]

- 8. Determination of 3-oxo-delta4- and 3-oxo-delta4,6-bile acids and related compounds in biological fluids of infants with cholestasis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatography-mass spectrometry-based simultaneous quantitative analytical method for urinary oxysterols and bile acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Evolving Landscape of 3-Oxo Deoxycholic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary bile acids, long considered mere byproducts of gut microbial metabolism, are emerging as critical signaling molecules with profound effects on host physiology and pathophysiology. Among these, 3-Oxo deoxycholic acid (3-Oxo-DCA) and its derivatives are gaining significant attention for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of 3-Oxo-DCA derivatives, focusing on their roles in cancer, metabolic diseases, and inflammation. We delve into their mechanisms of action, present quantitative data on their efficacy, and outline key experimental protocols for their study. Furthermore, this guide utilizes visualizations to clarify complex signaling pathways and experimental workflows, offering a valuable resource for researchers and drug development professionals in this burgeoning field.

Introduction: The Rise of Oxo-Bile Acids

Deoxycholic acid (DCA), a major secondary bile acid, is produced from the primary bile acid cholic acid by intestinal bacteria.[1][2] The formal oxidation of the hydroxyl group at the C-3 position of DCA results in the formation of this compound (3-Oxo-DCA), a human metabolite also generated by gut microbiota such as Clostridium perfringens.[1][2][3] While initially viewed as simple metabolic intermediates, 3-Oxo-DCA and other oxo-bile acid derivatives are now recognized as potent signaling molecules that interact with key cellular receptors, influencing a wide array of biological processes.

This guide will explore the multifaceted biological activities of 3-Oxo-DCA derivatives, with a particular focus on their therapeutic potential. We will examine their interactions with the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5), and discuss their implications in colorectal cancer, metabolic homeostasis, and inflammatory responses.

Anticancer Properties of 3-Oxo-Deoxycholic Acid Derivatives

Recent research has highlighted the potential of 3-Oxo-DCA derivatives as anticancer agents, particularly in the context of colorectal cancer (CRC).

Farnesoid X Receptor (FXR) Agonism and Apoptosis Induction

A significant breakthrough has been the identification of 3-oxo-lithocholic acid (3-oxo-LCA), a related oxo-bile acid, as a potent FXR agonist.[4][5] This interaction is crucial as FXR activation has been shown to inhibit the proliferation of intestinal stem cells and CRC cells.[4][5] Mechanistically, the binding of 3-oxo-LCA to FXR leads to the transcriptional regulation of key apoptotic genes, thereby promoting cancer cell death.[4][5] Studies have demonstrated that treatment with 3-oxo-LCA can reduce tumor load and inhibit tumor progression in animal models of CRC.[4][5] This suggests that 3-Oxo-DCA derivatives that act as FXR agonists could represent a novel therapeutic strategy for CRC.

In contrast, other bile acid derivatives like 7-oxo-DCA have been shown to act as FXR antagonists, promoting intestinal tumorigenesis.[6][7] This highlights the critical importance of the specific chemical structure of bile acid derivatives in determining their biological function.

Cytotoxicity Against Cancer Cell Lines

Beyond FXR agonism, various synthetic derivatives of deoxycholic acid, including those with 3-oxo moieties, have demonstrated direct cytotoxic effects against a range of cancer cell lines.[2][8] For instance, derivatives bearing a 2-cyano-3-oxo-1-ene moiety have shown improved ability to inhibit cancer cell growth.[8][9] Research is ongoing to evaluate the cytotoxicity of 3-Oxo-DCA against human gastric carcinoma (MGC 7901), cervical carcinoma (Hela), and liver carcinoma (SMMC 7404) cell lines.[2]

Table 1: Cytotoxic Activity of Selected 3-Oxo-Deoxycholic Acid Derivatives

| Compound | Cell Line | Activity | Reference |

| 2-cyano-3-oxo-1-ene-DCA derivative | Murine macrophage-like cells, Tumour cells | Inhibition of cancer cell growth | [8] |

| This compound | MGC 7901, Hela, SMMC 7404 | Under investigation for cytotoxicity | [2] |

Role in Metabolic Regulation and Inflammation

The biological activities of 3-Oxo-DCA derivatives extend to the regulation of metabolism and inflammation, primarily through their interaction with the TGR5 receptor.

TGR5 Agonism and Anti-inflammatory Effects

TGR5 is a G-protein coupled receptor activated by various bile acids, with lithocholic acid (LCA) being a potent natural agonist.[10][11] Activation of TGR5 has been shown to have anti-inflammatory effects. For example, TGR5 agonism can induce the production of nitric oxide (NO) in vascular endothelial cells, which in turn reduces monocyte adhesion in response to inflammatory stimuli.[12] While the direct interaction of 3-Oxo-DCA with TGR5 is still under investigation, the structural similarity to other TGR5 agonists suggests a potential role in modulating inflammatory responses.

Modulation of Immune Cells

Gut microbiota-derived secondary bile acids, including 3-oxo-LCA, play a crucial role in modulating the differentiation and function of immune cells.[13] For instance, 3-oxo-LCA has been shown to bind to the nuclear receptor RORγt, inhibiting its transcriptional activity and thereby selectively inhibiting the differentiation of pro-inflammatory Th17 cells.[13] This highlights the potential of oxo-bile acid derivatives in the treatment of autoimmune and inflammatory diseases.

Antiviral and Other Biological Activities

Preliminary studies suggest that derivatives of 3-oxo-lithocholic acid may possess antiviral properties. For example, a Mannich base of 3-oxo-lithocholic acid connected with N-methylpiperazine demonstrated increased antiviral activity against the Influenza A (H1N1) virus with reduced toxicity.[14] Further research is needed to explore the full spectrum of antiviral activities of 3-Oxo-DCA derivatives.

Experimental Protocols

A thorough understanding of the biological activities of 3-Oxo-DCA derivatives relies on robust experimental methodologies. Below are outlines of key experimental protocols.

Cytotoxicity and Cell Viability Assays

-

Objective: To determine the cytotoxic effects of 3-Oxo-DCA derivatives on cancer cell lines.

-

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., HCT116, HT-29 for colorectal cancer) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the 3-Oxo-DCA derivative. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay to measure cell viability.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

FXR Activation Assay

-

Objective: To determine if a 3-Oxo-DCA derivative can activate the Farnesoid X Receptor.

-

Methodology:

-

Cell Line: Use a cell line that expresses FXR (e.g., HepG2) or a reporter cell line engineered to express FXR and a luciferase reporter gene under the control of an FXR response element.

-

Transfection (if necessary): If using a non-reporter cell line, co-transfect with an FXR expression vector and a luciferase reporter plasmid.

-

Treatment: Treat the cells with the 3-Oxo-DCA derivative. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control.

-

Incubation: Incubate for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Express results as fold activation over the vehicle control.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of a 3-Oxo-DCA derivative.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomize mice into treatment and control groups. Administer the 3-Oxo-DCA derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare tumor growth rates and final tumor weights between the treatment and control groups.

-

Future Directions and Conclusion

The study of this compound derivatives is a rapidly advancing field with significant therapeutic potential. While initial findings are promising, further research is required to fully elucidate their mechanisms of action, establish structure-activity relationships, and assess their safety and efficacy in preclinical and clinical settings.

Key areas for future investigation include:

-

Synthesis and screening of novel derivatives: To identify compounds with enhanced potency, selectivity, and pharmacokinetic properties.

-

Elucidation of downstream signaling pathways: To gain a deeper understanding of how these molecules exert their biological effects.

-

Investigation of their role in other diseases: Including metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. caymanchem.com [caymanchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. The dichotomous roles of microbial-modified bile acids 7-oxo-DCA and isoDCA in intestinal tumorigenesis [cancer.fr]

- 7. pnas.org [pnas.org]

- 8. Synthesis and biological activity of novel deoxycholic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of novel deoxycholic acid derivatives. | Sigma-Aldrich [sigmaaldrich.com]

- 10. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bile acid receptor TGR5 agonism induces NO production and reduces monocyte adhesion in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Gut Microbiota-Derived Lithocholic Acid, Deoxycholic Acid and Their Derivatives on the Function and Differentiation of Immune Cells | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide: Structural Characterization of 3-Oxo Deoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 3-Oxo deoxycholic acid (3-oxo-DCA), a secondary bile acid and a metabolite of deoxycholic acid.[1][2][3] This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and summarizes the spectroscopic data essential for its unequivocal identification. Furthermore, it explores the emerging understanding of its biological role, particularly its interaction with the Farnesoid X Receptor (FXR) signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, systematically named (5β)-12α-hydroxy-3-oxo-cholan-24-oic acid, is a human metabolite derived from the bacterial oxidation of the secondary bile acid, deoxycholic acid, in the intestine.[1][2][3] Its structure features a ketone group at the C-3 position of the steroid nucleus, distinguishing it from its precursor. The presence and concentration of 3-oxo-DCA and other oxo-bile acids are of growing interest due to their potential roles in various physiological and pathophysiological processes, including cytotoxicity in cancer cell lines and modulation of nuclear receptor signaling.[3] An accurate and thorough structural characterization is paramount for understanding its biological functions and for the development of potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₈O₄ | [4] |

| Molecular Weight | 390.56 g/mol | [5] |

| CAS Number | 4185-01-7 | [2] |